Kobe0065 is a small-molecule compound identified as a potent inhibitor of the Ras–Raf interaction, which plays a crucial role in cell signaling pathways associated with cancer. It was discovered through in silico screening methods aimed at identifying compounds that could effectively disrupt the binding of Ras proteins to their effector proteins, particularly c-Raf-1. The compound has demonstrated significant antitumor activity across various cancer cell lines and shows promise for therapeutic applications in oncology.
Kobe0065 was developed by researchers at Kobe University and reported in several scientific publications detailing its synthesis, biological activity, and mechanism of action. The compound is cataloged under the Chemical Abstracts Service number 436133-68-5, which aids in its identification in chemical databases and literature.
Kobe0065 is classified as a Ras inhibitor, specifically targeting the interactions between Ras proteins (such as H-Ras) and their downstream effectors. This classification places it within the broader category of compounds used for cancer research, particularly those aimed at disrupting aberrant signaling pathways associated with oncogenesis.
The synthesis of Kobe0065 involves multiple steps, typically starting with the formation of urea or thiourea derivatives. The synthetic route may include reactions such as:
Technical details regarding specific reagents and conditions are often proprietary but can be found in patent literature and research articles related to its development .
Kobe0065 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The exact three-dimensional conformation is critical for its interaction with Ras proteins. Structural studies using Nuclear Magnetic Resonance spectroscopy have provided insights into how Kobe0065 binds to H-Ras, revealing key interactions that stabilize the complex.
The compound's molecular formula and structural data can be summarized as follows:
Kobe0065 primarily functions by inhibiting the binding of GTP-bound H-Ras to c-Raf-1, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The inhibition occurs through competitive binding at the effector-binding site on Ras.
In vitro studies have shown that Kobe0065 exhibits a value of approximately 46 µM for inhibiting H-Ras.GTP binding to c-Raf-1, indicating its potency as an inhibitor. Additionally, it has been reported to have an value of around 10 µM in cellular assays involving NIH 3T3 cells expressing oncogenic H-Ras .
The mechanism by which Kobe0065 exerts its effects involves several steps:
In vivo studies have demonstrated that administration of Kobe0065 can result in significant tumor growth inhibition in mouse models bearing xenografts derived from human cancer cells .
Kobe0065 is characterized by:
Chemical analyses reveal:
Relevant data from studies highlight its potential modifications to enhance solubility and efficacy .
Kobe0065 has significant applications in scientific research, particularly in:
RAS proteins (KRAS, NRAS, HRAS) function as molecular switches governing cell proliferation, survival, and differentiation through GTP/GDP cycling. Oncogenic mutations—primarily at codons 12, 13, and 61—lock RAS in a GTP-bound, hyperactivated state, driving uncontrolled signaling. These mutations occur in ~19-30% of human cancers, with KRAS dominating in pancreatic (66-100%), colorectal (30-45%), and lung adenocarcinomas (16-30%) [1] [2] [9]. The downstream effector pathways include:
For decades, RAS was deemed "undruggable" due to its smooth surface lacking deep hydrophobic pockets, picomolar affinity for GTP, and high cellular GTP concentrations [2] [6] [9].
Direct disruption of RAS-effector complexes represents a mechanistically distinct strategy versus upstream or downstream inhibition. Key advantages include:
Structural studies revealed that RAS switch regions (SW1: aa 30-40; SW2: aa 60-76) undergo conformational changes upon GTP binding, creating transient pockets for effector recruitment (e.g., RAF-RBD, PI3K) [5] [9]. Stabilizing inactive conformations or blocking switch regions emerged as a viable therapeutic approach.
Kobe0065 was discovered through in silico screening targeting a unique pocket identified in the crystal structure of M-RasP40D·GppNHp (a conformational variant). Screening 40,882 compounds using molecular mechanics Poisson-Boltzmann surface area (MMPB-SA) calculations identified Kobe0065 as a hit that inhibited RAS-RAF binding in vitro (Ki = 46 ± 13 μM). A similarity search yielded Kobe2602, an analog with comparable activity [5]. This represented the first proof-of-concept for structure-based small-molecule inhibition of RAS-effector interactions.
Property | Value |
---|---|
Discovery Year | 2013 |
Target | RAS Switch I/II regions |
Primary Mechanism | Inhibition of RAS-effector binding |
In vitro Ki (RAS-RAF) | 46 ± 13 μM |
Chemical Formula | C19H18N2O2S |
Molecular Weight | 322.4 g/mol |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7